molecular formula C10H16O4 B6229470 ethyl 3-(oxan-2-yl)-3-oxopropanoate CAS No. 2153808-31-0

ethyl 3-(oxan-2-yl)-3-oxopropanoate

Cat. No.: B6229470
CAS No.: 2153808-31-0
M. Wt: 200.2
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Description

Ethyl 3-(oxan-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an oxane ring, which is a six-membered ring containing one oxygen atom, and a propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(oxan-2-yl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with an appropriate oxane derivative under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition followed by cyclization to form the oxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(oxan-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-(oxan-2-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(oxan-2-yl)-3-oxopropanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of active metabolites. The oxane ring and ester group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Ethyl 3-(oxan-2-yl)-3-oxopropanoate can be compared with other similar compounds, such as:

    Ethyl 3-oxopropanoate: Lacks the oxane ring, making it less versatile in certain reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

    Ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate: Contains a tetrahydrofuran ring instead of an oxane ring, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its oxane ring, which imparts specific chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

2153808-31-0

Molecular Formula

C10H16O4

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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